molecular formula C22H15ClN4O4 B3929656 N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]pyridine-3-carboxamide

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]pyridine-3-carboxamide

Cat. No.: B3929656
M. Wt: 434.8 g/mol
InChI Key: MANLDORUDINMCM-UHFFFAOYSA-N
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Description

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a nitrophenyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 5-chloro-8-hydroxyquinoline: This can be achieved by chlorination of 8-hydroxyquinoline using reagents like thionyl chloride.

    Introduction of the nitrophenyl group: This step involves the nitration of a suitable aromatic precursor, followed by coupling with the quinoline derivative.

    Formation of the pyridine carboxamide moiety: This can be synthesized by reacting pyridine-3-carboxylic acid with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: It is explored for its potential use in organic electronics and as a fluorescent probe.

Mechanism of Action

The mechanism of action of N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]pyridine-3-carboxamide involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting its structure and function. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved include DNA replication and repair enzymes, as well as signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: A simpler analog with similar biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

    Nitroquinoline derivatives: Compounds with similar nitrophenyl and quinoline moieties.

Uniqueness

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]pyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c23-18-11-17(21(28)20-16(18)4-2-10-25-20)19(13-5-7-15(8-6-13)27(30)31)26-22(29)14-3-1-9-24-12-14/h1-12,19,28H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANLDORUDINMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C4C=CC=NC4=C3O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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